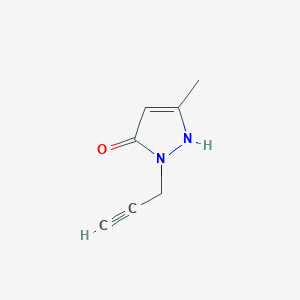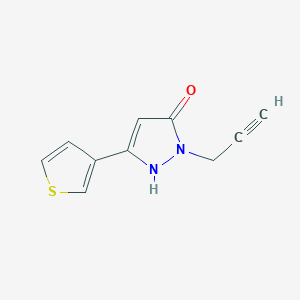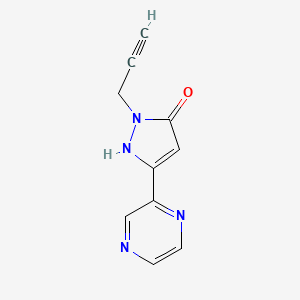
6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CPETPD) is an organochlorine compound that is primarily used in scientific research applications. It is a heterocyclic compound that is synthesized through a condensation reaction between 4-chlorophenol and ethyl acetoacetate. This compound has been studied for its biochemical and physiological effects, as well as its potential use in lab experiments.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- The crystal structure of derivatives has been analyzed, revealing specific molecular interactions and arrangements. The chlorophenyl ring forms a distinct dihedral angle with the tetrahydropyrimidine ring, indicating the molecule's three-dimensional conformation which could influence its chemical reactivity and interaction with biological targets (S. Bharanidharan et al., 2014).
Synthesis and Chemical Transformations
- A study detailed the facile synthesis of 6-hetaryl substituted derivatives, highlighting the compound's utility as a versatile precursor for synthesizing novel heterocyclic compounds with potential biological activities (Y. Volovenko et al., 2002).
- Another study reported on the ring cleavage reactions of derivatives under various conditions, showcasing the compound's reactivity towards forming diverse chemical structures, which could be explored for developing new chemical entities (T. Kinoshita et al., 1989).
Potential Biological Applications
- Research into the synthesis of tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents suggests that these compounds may exhibit antimicrobial activities, indicating their relevance in medicinal chemistry for drug development (J. Akbari et al., 2008).
Novel Compounds Synthesis
- A study highlighted a base-promoted cascade transformation of tetrahydropyrimidinones into novel tricyclic compounds, demonstrating the chemical versatility of the core structure and its potential for generating complex molecules with unique properties (A. Shutalev et al., 2010).
Physical and Chemical Properties
- Investigations into the density, viscosity, and ultrasonic properties of ethyl/methyl derivatives have provided insights into their solute-solvent interactions, which are essential for understanding the compound's behavior in different solvents and potential applications in solution chemistry (S. Bajaj & P. Tekade, 2014).
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTAMSWEDYRJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)





![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1484005.png)




